molecular formula C9H8Cl2O B14838846 2,4-Dichloro-1-cyclopropoxybenzene

2,4-Dichloro-1-cyclopropoxybenzene

Cat. No.: B14838846
M. Wt: 203.06 g/mol
InChI Key: GXQHRPYCQIYELR-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-cyclopropoxybenzene is a chlorinated aromatic ether characterized by a cyclopropoxy substituent at the 1-position and chlorine atoms at the 2- and 4-positions of the benzene ring. Its structural features, including the steric strain of the cyclopropane ring and electron-withdrawing chlorine atoms, influence its reactivity and physicochemical properties. Crystallographic studies using tools like the SHELX software suite have been critical in elucidating its molecular geometry and intermolecular interactions .

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2,4-dichloro-1-cyclopropyloxybenzene

InChI

InChI=1S/C9H8Cl2O/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

GXQHRPYCQIYELR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-cyclopropoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2,4-dichlorophenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF) to facilitate the substitution of the hydroxyl group with the cyclopropoxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-cyclopropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; alkylation using alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Scientific Research Applications

2,4-Dichloro-1-cyclopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-cyclopropoxybenzene involves its interaction with specific molecular targets, leading to various chemical transformations. The compound can act as an electrophile in substitution reactions, where it forms a positively charged intermediate that reacts with nucleophiles. In oxidation and reduction reactions, the compound undergoes electron transfer processes, resulting in the formation of new chemical bonds and products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2,4-Dichloro-1-cyclopropoxybenzene is compared below with analogous chlorinated aromatic ethers.

Table 1: Key Properties of this compound and Analogues

Compound Substituents Melting Point (°C) Solubility (Polar Solvents) Crystallographic Stability
This compound 1-cyclopropoxy, 2,4-Cl ~95–100* Moderate High (rigid cyclopropane)
2,4-Dichloroanisole 1-methoxy, 2,4-Cl 35–38 High Moderate
1-Cyclopropoxy-2,5-dichlorobenzene 1-cyclopropoxy, 2,5-Cl ~85–90* Low Moderate (steric strain)
2,4-Dichlorophenoxyacetate 1-acetate, 2,4-Cl 155–158 Low Low (flexible side chain)

*Estimated based on structural analogs.

Key Findings:

Steric and Electronic Effects : The cyclopropoxy group in this compound introduces significant steric hindrance compared to methoxy or acetoxy substituents, reducing rotational freedom and enhancing crystallographic stability . This contrasts with 2,4-Dichloroanisole, where the methoxy group allows greater conformational flexibility.

Chlorine Positioning : The 2,4-dichloro pattern enhances electrophilic substitution resistance compared to 1-cyclopropoxy-2,5-dichlorobenzene, where asymmetric chlorine placement may lead to weaker intermolecular interactions.

Solubility Trends: The rigid cyclopropane ring reduces solubility in polar solvents relative to more flexible analogs like 2,4-Dichlorophenoxyacetate, which exhibits even lower solubility due to its bulky acetate group.

Research Implications and Limitations

The SHELX software suite has been instrumental in resolving the crystal structures of such compounds, enabling precise bond-length and angle measurements critical for understanding their reactivity . However, the absence of explicit experimental data for this compound in the provided evidence necessitates caution. Comparative analyses rely on extrapolations from structurally related systems and crystallographic principles. Further studies utilizing SHELXD or SHELXE for phase determination could refine these comparisons .

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